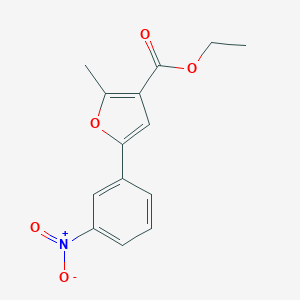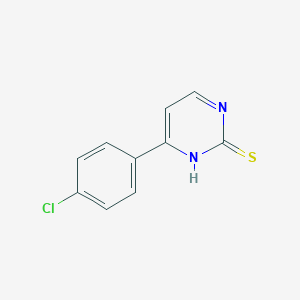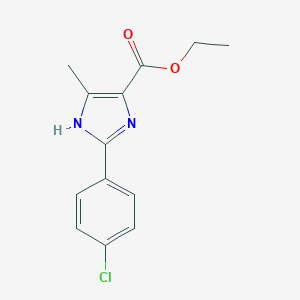
2-(Trifluoroacetyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoroacetyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a trifluoroacetyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The trifluoroacetyl group enhances the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoroacetyl)thiazole typically involves the reaction of thiazole with trifluoroacetic anhydride. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction proceeds as follows:
Starting Materials: Thiazole and trifluoroacetic anhydride.
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Procedure: Thiazole is dissolved in an appropriate solvent (e.g., dichloromethane), and trifluoroacetic anhydride is added dropwise. The reaction mixture is stirred for several hours until completion.
Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoroacetyl)thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-withdrawing effect of the trifluoroacetyl group.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under mild conditions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydride) to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include halogenated thiazoles, nitrothiazoles, aminothiazoles, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Trifluoroacetyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Trifluoroacetyl)thiazole involves its interaction with various molecular targets, including enzymes and receptors. The trifluoroacetyl group enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The thiazole ring’s aromaticity and electron distribution also play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: The parent compound, which lacks the trifluoroacetyl group.
2-Acetylthiazole: Similar structure but with an acetyl group instead of a trifluoroacetyl group.
2-(Trifluoromethyl)thiazole: Contains a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
2-(Trifluoroacetyl)thiazole is unique due to the presence of the trifluoroacetyl group, which significantly enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGPWVRFKBVIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622476 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174824-75-0 |
Source


|
| Record name | 2,2,2-Trifluoro-1-(2-thiazolyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174824-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)





![IMIDAZO[1,5,4-DE][1,4]BENZOXAZIN-2(1H)-ONE, 4,5-DIHYDRO-4-METHYL-](/img/structure/B68485.png)

